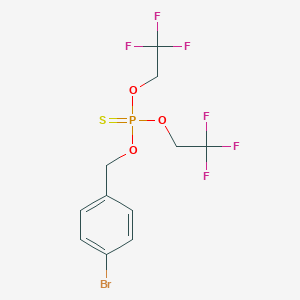

![molecular formula C12H8N4O B2764562 3-(Pyridin-3-yl)pyrazolo[1,5-a]pyrimidine-6-carbaldehyde CAS No. 946384-92-5](/img/structure/B2764562.png)

3-(Pyridin-3-yl)pyrazolo[1,5-a]pyrimidine-6-carbaldehyde

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

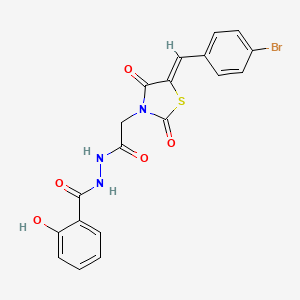

3-(Pyridin-3-yl)pyrazolo[1,5-a]pyrimidine-6-carbaldehyde, also known as PPP-6-C, is a heterocyclic compound with a pyrazole ring and a pyridine ring connected by a carbaldehyde group. It is a colorless solid with a melting point of 83-86°C. PPP-6-C is a versatile compound that has been widely studied in recent years for its potential applications in organic synthesis, medicinal chemistry, and chemical biology.

科学的研究の応用

Fluorescent Molecules

Pyrazolo[1,5-a]pyrimidines, which include “3-(Pyridin-3-yl)pyrazolo[1,5-a]pyrimidine-6-carbaldehyde”, have been identified as strategic compounds for optical applications . They are used as fluorescent molecules for studying the dynamics of intracellular processes, chemosensors, and the progress of organic materials . Their simpler and greener synthetic methodology and tunable photophysical properties make them advantageous .

Solid-State Emitters

These compounds allow good solid-state emission intensities . This means they can be designed as solid-state emitters by proper structural selection .

Photobleaching Performance

After continuous excitation at 365 nm with a xenon lamp at different times, the normalized fluorescence intensities of these dyes decreased by 89–94%, measured at their maximum wavelength . This indicates a very good photobleaching performance .

Antitumor Effects

Pyrazolo[1,5-a]pyrimidine compounds have been found to have antitumor effects in a variety of cancer cell lines . This makes them one of the research hotspots of antitumor drugs in recent years .

CDK2 Inhibitors

A new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4] triazolo[1,5-c]pyrimidine scaffolds, which are similar to “3-(Pyridin-3-yl)pyrazolo[1,5-a]pyrimidine-6-carbaldehyde”, were designed and synthesized as novel CDK2 targeting compounds . CDK2 inhibition is an appealing target for cancer treatment that targets tumor cells in a selective manner .

Cell Cycle Arrest and Apoptosis Induction

Some compounds similar to “3-(Pyridin-3-yl)pyrazolo[1,5-a]pyrimidine-6-carbaldehyde” have been found to induce cell cycle arrest and apoptosis in both breast and cervical cancer cells .

作用機序

Target of Action

These include histamine H3 receptors, dopamine receptors, cyclooxygenase-2, serotonin 5-HT3 receptors, P-glycoprotein, p38 kinase, and phosphodiesterase (PDE) inhibitors .

Mode of Action

Pyrazolo[1,5-a]pyrimidines are known to interact with their targets through various mechanisms, depending on the specific target and the functional groups present on the pyrazolo[1,5-a]pyrimidine molecule .

Result of Action

Compounds within the pyrazolo[1,5-a]pyrimidine family have been associated with a range of biological activities, suggesting that this compound could potentially have diverse effects at the molecular and cellular level .

特性

IUPAC Name |

3-pyridin-3-ylpyrazolo[1,5-a]pyrimidine-6-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N4O/c17-8-9-4-14-12-11(6-15-16(12)7-9)10-2-1-3-13-5-10/h1-8H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEUGFENNSQIJMU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=C3N=CC(=CN3N=C2)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Pyridin-3-yl)pyrazolo[1,5-a]pyrimidine-6-carbaldehyde | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 2-(4-(N-butyl-N-methylsulfamoyl)benzamido)-6-methylthieno[2,3-d]thiazole-5-carboxylate](/img/structure/B2764479.png)

![(Z)-ethyl 1-isobutyl-5-oxo-2-((3-(trifluoromethyl)benzoyl)imino)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2764480.png)

![1-(3,5-Dimethylphenyl)-3-[[3-(trifluoromethyl)phenyl]methylsulfanyl]pyrazin-2-one](/img/structure/B2764482.png)

![N-[(5-chloro-2-phenyl-1H-imidazol-4-yl)methylene]-3-(trifluoromethyl)aniline](/img/structure/B2764485.png)

![N-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridin-8-yl]cyclopropanecarboxamide](/img/structure/B2764489.png)

![(E)-2-methyl-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-3-phenylacrylamide](/img/structure/B2764494.png)

![5-((4-(2-Fluorophenyl)piperazin-1-yl)(p-tolyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2764499.png)

![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-5-fluoro-2-methoxybenzenesulfonamide](/img/structure/B2764502.png)